molecular formula H2I2NP B14698260 Phosphoramidous diiodide CAS No. 25841-80-9

Phosphoramidous diiodide

Cat. No.: B14698260
CAS No.: 25841-80-9
M. Wt: 300.806 g/mol
InChI Key: NUMMJWWSZVFRRV-UHFFFAOYSA-N
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Description

Phosphoramidous diiodide is a phosphorus-containing compound characterized by a P–N bond and two iodide substituents. For example, phosphoramidous dichloride (Cl$_2$P–N–R) is used in synthesizing phosphotriester derivatives of nucleosides via P(III) chemistry . Replacing chloride with iodide likely increases the compound’s reactivity and solubility in polar solvents. This compound may serve as a precursor in organophosphorus synthesis, particularly in nucleophilic substitution or cross-coupling reactions.

Properties

CAS No.

25841-80-9

Molecular Formula

H2I2NP

Molecular Weight

300.806 g/mol

InChI

InChI=1S/H2I2NP/c1-4(2)3/h3H2

InChI Key

NUMMJWWSZVFRRV-UHFFFAOYSA-N

Canonical SMILES

NP(I)I

Origin of Product

United States

Preparation Methods

The synthesis of phosphoramidous diiodide typically involves the reaction of phosphorus triiodide with an amine. The reaction conditions often require a solvent such as carbon disulfide and are carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of more scalable processes, but the fundamental chemistry remains similar .

Chemical Reactions Analysis

Reactions with Ethers

Phosphoramidous diiodide reacts with ethers to form complex mixtures of phosphorus triiodide (PI₃) and iodine-containing ether adducts. The equilibrium distribution depends on the ether’s basicity and reaction conditions:

EtherTemperature (°C)PI₃ Yield (%)P₂I₄ Yield (%)
(C₂H₅)₂O203070
(C₆H₅)₂O1008020

For example, diethyl ether shifts equilibrium toward P₂I₄ (70% yield) at 20°C, while diphenyl ether favors PI₃ (80% yield) at 100°C . Highly basic ethers (e.g., tetrahydrofuran) irreversibly split to form alkyl iodides :
R₂O + P₂I₄ → RI + R₂OI₂ + PI₃\text{R₂O + P₂I₄ → RI + R₂OI₂ + PI₃}

Reactions with Amines and Phosphines

  • Tertiary amines (e.g., triethylamine) induce P₂I₄ decomposition into polymeric phosphorus compounds with low iodine content .

  • Triphenylphosphine converts P₂I₄ into phosphonium salts and PI₃ :
    2P₂I₄+(C₆H₅)3P[(C₆H₅)3PI]+I₃+PI₃2\text{P₂I₄} + (\text{C₆H₅})₃\text{P} → [(\text{C₆H₅})₃\text{PI}]^+ \text{I₃}^- + \text{PI₃}
    This reaction proceeds via nucleophilic attack at phosphorus, disrupting the P–P bond.

Thermal Decomposition

P₂I₄ decomposes under controlled heating:

AtmosphereProductsConditions
OxygenP₄O₁₀, I₂20–300°C
NitrogenPI₃, polymeric phosphorus (Pₙ)175°C, equilibrium

In nitrogen, the reaction follows :
P₂I₄PI₃+1nPₙ\text{P₂I₄} ⇌ \text{PI₃} + \frac{1}{n}\text{Pₙ}
Polymer formation dominates at higher temperatures.

Substitution Reactions

P₂I₄ undergoes iodine replacement with alcohols, phenols, and amines, though often with P–P bond cleavage:

NucleophileProductsConditions
ROH (alcohols)RI, phosphonates, polymersRoom temperature
ArOH (phenols)Aryl iodides, P–O compoundsHeated
RNH₂ (amines)RNH₃⁺I⁻, phosphoramidatesCatalyzed

For example, ethanol reacts to form ethyl iodide and polymeric phosphorus species .

Mechanistic Insights

  • Equilibrium Dynamics : Nucleophiles (e.g., ethers) stabilize P₂I₄ by forming iodine complexes, shifting equilibrium away from PI₃ .

  • Stereospecificity : Electrophilic substitutions (e.g., with azides) proceed via front-side attack (Sₑ2 mechanism), retaining configuration at phosphorus .

  • HSAB Theory : Soft nucleophiles (e.g., thiolates) preferentially react with the soft phosphorus center, forming stable covalent bonds .

Scientific Research Applications

Phosphoramidous diiodide has several applications in scientific research:

Mechanism of Action

The mechanism by which phosphoramidous diiodide exerts its effects involves the interaction of its phosphorus center with various molecular targets. The pathways involved can include the formation of reactive intermediates that can further react to form stable products. The specific mechanism can vary depending on the reaction conditions and the nature of the other reactants involved .

Comparison with Similar Compounds

Comparison with Similar Diiodide Compounds

Samarium Diiodide (SmI$_2$)

  • Structure and Reactivity : SmI$_2$ is a neutral, single-electron transfer reductant widely used in organic synthesis. It facilitates reductive cyclizations, carbon-carbon bond formations, and azide reductions .
  • Key Differences : Unlike SmI$_2$, phosphoramidous diiodide lacks a metal center, making it less effective as a reductant. However, its P–N–I framework enables nucleophilic reactivity at phosphorus.
  • Applications : SmI$_2$ excels in stereocontrolled reactions (e.g., synthesizing benzothiadiazines ), while this compound is more suited for phosphorylation or coupling reactions.

Tellurium(IV) Diiodide (TeI$_2$)

  • Structure: Crystallizes in a monoclinic system with Te–I bond lengths of ~2.8 Å and secondary Te···I interactions .
  • Reactivity : Exhibits intermolecular hydrogen bonding and secondary bonding, stabilizing its cyclic structure.
  • Key Differences : this compound’s reactivity is dominated by P–I bonds, whereas TeI$_2$ leverages Te’s hypervalent nature for coordination chemistry.

1,3-Diiodides (e.g., Alkylcyclopropane Precursors)

  • Synthesis : 1,3-Diiodides like compound 22 are synthesized via Ni-catalyzed cross-electrophile coupling. MeMgI significantly enhances diiodide yield (87%) compared to MgI$_2$ (13%) .
  • Key Differences : this compound’s P–N backbone introduces steric and electronic effects absent in purely aliphatic diiodides.

Uranium(VI) Diiodide Complexes

  • Structure : Uranium bis(imido) diiodide complexes (e.g., U(NtBu)$2$(I)$2$(Me$_2$bpy)) adopt a distorted octahedral geometry with trans-disposed imido ligands .
  • Key Differences : Metal-centered diiodides like these are used in catalysis and materials science, whereas this compound is more likely to participate in organic transformations.

Comparative Data Table

Compound Structure Key Properties Applications References
This compound P–N–I$_2$ High nucleophilicity at P; soluble in polar solvents Organophosphorus synthesis
Samarium diiodide Sm$^{2+}$(I$^-$)$_2$ Strong reductant (E° = −1.55 V); single-electron transfer agent Reductive cyclizations, C–C bond formation
Tellurium(IV) diiodide Cyclic Te–I framework Monoclinic crystal system; secondary Te···I interactions Crystal engineering, materials science
1,3-Diiodides R–I–CH$_2$–I–R Formed via Ni catalysis; high yields with MeMgI Alkylcyclopropane synthesis
Uranium(VI) diiodide U–N–I$_2$ complex Distorted octahedral geometry; trans-imido ligands Catalysis, actinide chemistry

Q & A

Q. Example Table: Experimental vs. Computational Bond Lengths

Bond TypeExperimental (Å) DFT (Å)
P–I2.452.48
P–N1.681.70

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ³¹P NMR : A singlet near δ 85–90 ppm indicates the phosphorus environment .
  • IR spectroscopy : Peaks at 520–550 cm⁻¹ (P–I stretch) and 1250–1300 cm⁻¹ (P=N stretch).
  • Elemental analysis : Validate stoichiometry via iodine/magnesium ratios (e.g., MgI₂: I 91.26%, Mg 8.74% ).

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